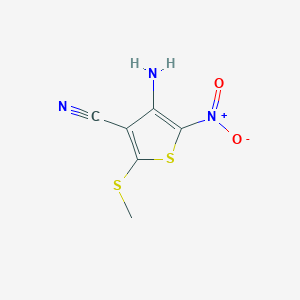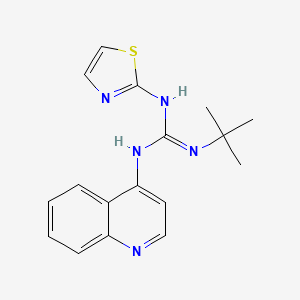
Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)-: is a complex organic compound that belongs to the class of guanidines. Guanidines are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Quinoline Ring: Starting from aniline derivatives, the quinoline ring can be synthesized through Skraup synthesis or Friedländer synthesis.
Thiazole Ring Formation: The thiazole ring can be introduced using Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Guanidine Introduction: The guanidine moiety can be introduced through the reaction of amines with cyanamides or thioureas.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of reaction temperature and pressure to achieve desired outcomes.
Analyse Chemischer Reaktionen
Types of Reactions
Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)-: can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while reduction may produce quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)-:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its biological activity and potential as a drug candidate.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)- involves interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Binding to Active Sites: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity to produce physiological responses.
Affecting Pathways: Influencing cellular pathways involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)-: can be compared with other guanidine derivatives, such as:
Phenylguanidine: Known for its use in organic synthesis.
Methylguanidine: Investigated for its biological activity.
Benzylguanidine: Explored for its therapeutic potential.
The uniqueness of Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)- lies in its specific structural features, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
71079-91-9 |
|---|---|
Molekularformel |
C17H19N5S |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
2-tert-butyl-1-quinolin-4-yl-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C17H19N5S/c1-17(2,3)22-15(21-16-19-10-11-23-16)20-14-8-9-18-13-7-5-4-6-12(13)14/h4-11H,1-3H3,(H2,18,19,20,21,22) |
InChI-Schlüssel |
XNRNWAAAVFSMDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N=C(NC1=CC=NC2=CC=CC=C21)NC3=NC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


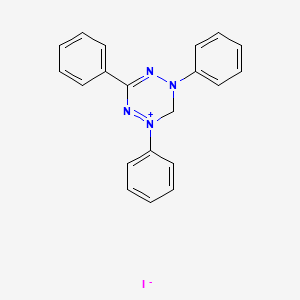
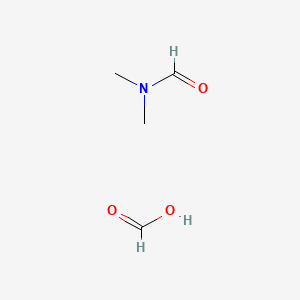
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol](/img/structure/B14458438.png)

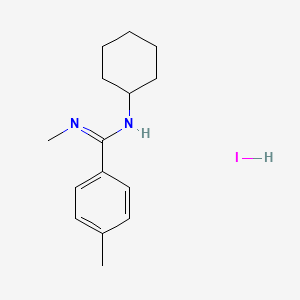
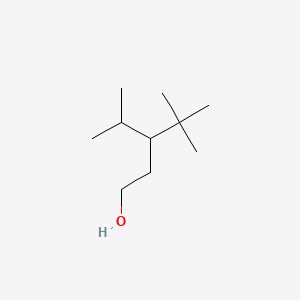

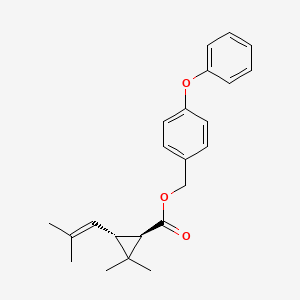
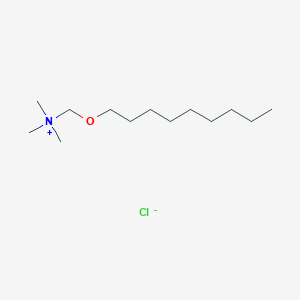

![10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B14458485.png)


